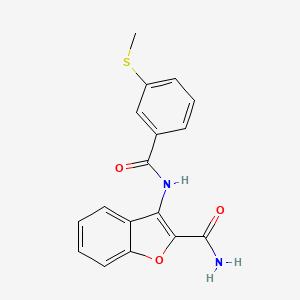![molecular formula C7H14ClN B2494610 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2225136-17-2](/img/structure/B2494610.png)
1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Methyl-7-azabicyclo[2.2.1]heptane derivatives has been explored through various methodologies, emphasizing the efficiency and yield of these processes. A notable approach includes the synthesis from dimethyl meso-2,5-dibromohexanedioate leading to rigid non-chiral analogs of aminoadipic acid, showcasing the compound's versatility in synthetic chemistry (Kubyshkin et al., 2007). Additionally, high-pressure synthesis techniques have been applied to generate derivatives of 7-azabicyclo[2.2.1]heptane, revealing insights into the Diels–Alder reactions under extreme conditions (Drew et al., 1985).
Molecular Structure Analysis
The molecular structure of 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride and its derivatives has been extensively studied, providing valuable information about its conformation and stereochemistry. X-ray crystallography has played a crucial role in determining the precise structure of these compounds, highlighting the non-planar configuration of its five-membered ring and the planar azetidine portion (Majeste & Trefonas, 1968).
Chemical Reactions and Properties
1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride undergoes a variety of chemical reactions, demonstrating its reactivity and potential as an intermediate in synthetic routes. The compound's ability to participate in nucleophilic substitution reactions and its thermal decomposition pathways have been explored, providing insights into its stability and reactivity under different conditions (Dervan & Uyehara, 1976).
Physical Properties Analysis
The physical properties of 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride, such as its crystalline structure, melting point, and solubility, have been characterized to facilitate its handling and application in various scientific research areas. The determination of these properties is essential for the development of novel compounds and materials based on this bicyclic structure.
Chemical Properties Analysis
The chemical properties of 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride, including its acidity, basicity, and reactivity towards different reagents, have been investigated to understand its behavior in chemical reactions. Studies on its N-acyl and N-nitroso derivatives provide a deeper understanding of the steric and electronic effects influencing its chemical properties (Fraser & Swingle, 1970).
Aplicaciones Científicas De Investigación
Structural Insights and Synthesis Pathways 7-Azabicyclo[2.2.1]heptane, a bridged heterocyclic nucleus, is a critical component in various compounds, including epibatidine. The parent ring's structural characterization as 7-azabicyclo[2.2.1]heptan-7-ium chloride offers a foundational understanding of this compound (Britvin & Rumyantsev, 2017). Furthermore, innovative synthesis approaches, such as the aza-Prins-pinacol reaction, facilitate rapid access to the 7-azabicyclo[2.2.1]heptane ring system, showing promise for creating biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).
Microwave-Assisted Synthesis An unexpected stereoselective substitution reaction under microwave-assisted conditions has been used to synthesize methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate. The synthesis process starting from methyl (1R,2S,4R,5R)-2-amino-4,5-dibromocyclohexanecarboxylate reveals the 7-azabicyclo[2.2.1]heptane skeleton's unique endo-selectivity in the acyloxylation reaction (Onogi, Higashibayashi, & Sakurai, 2012).
Analogues of Natural Compounds The compound has been pivotal in the synthesis of analogues of natural compounds like 3-hydroxyproline, offering enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. This process, starting with the Diels–Alder reaction, provides valuable ketones used as precursors for (-)- and (+)-epibatidine and other analogues, illustrating the compound's versatility and significance in synthetic organic chemistry (Avenoza et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-7-azabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-4-2-6(8-7)3-5-7;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROKVSIJQQTWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(N1)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride | |
CAS RN |
2225136-17-2 |
Source


|
| Record name | 1-methyl-7-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

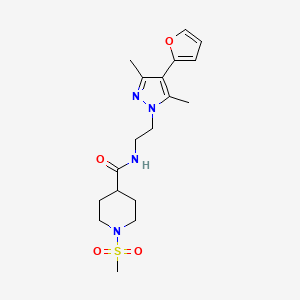
![(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2494528.png)
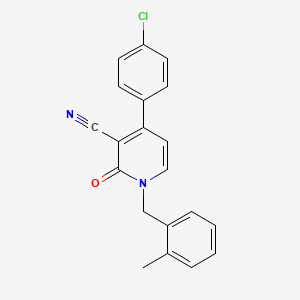
![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)
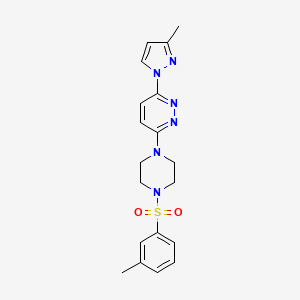
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2494534.png)
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)
![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)
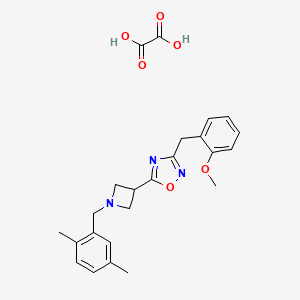
![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)
![Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2494546.png)

